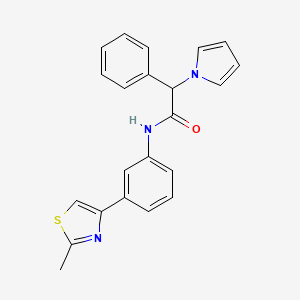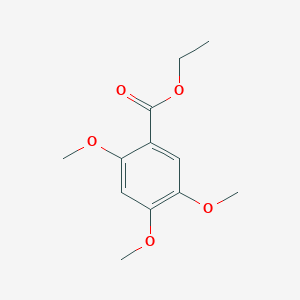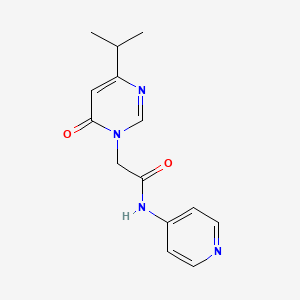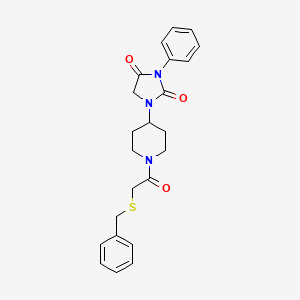
1-((4-fluorophenyl)sulfonyl)-N-(3-(methylcarbamoyl)thiophen-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-fluorophenyl)sulfonyl)-N-(3-(methylcarbamoyl)thiophen-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H20FN3O4S2 and its molecular weight is 425.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
A series of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety, synthesized through a process that involves the use of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, was evaluated for their potential as anticancer agents. Compounds synthesized showed strong anticancer activity, suggesting that derivatives of piperidine-4-carboxamide could be promising candidates for anticancer drug development. The evaluation highlighted compounds with low IC50 values, indicating strong anticancer properties relative to the reference drug doxorubicin, though it emphasized the need for further in vivo studies to ascertain therapeutic usefulness (Rehman et al., 2018).
Antimicrobial Applications
N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides were synthesized using a green approach that involved 1,3-dipolar cycloaddition methodology. These compounds exhibited potential antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger, indicating their potential as antimicrobial agents (Sowmya et al., 2018).
Antibacterial Properties
A study on the synthesis of some acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials. The research showed moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains, highlighting the antibacterial properties of compounds within this chemical family. One compound, in particular, demonstrated significant growth inhibition of various bacterial strains, including Salmonella typhi and Escherichia coli, suggesting its potential for further development as an antibacterial agent (Iqbal et al., 2017).
Applications in Fluorination Chemistry
The synthesis and properties of various phenylsulfur trifluorides, including their application as deoxofluorinating agents, were explored. These compounds, especially 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, demonstrated high thermal stability and resistance to aqueous hydrolysis. They were found to be superior in utility for the deoxofluorination of alcohols, aldehydes, ketones, and other functional groups compared to existing reagents. This research highlights the role of fluorinated compounds in drug discovery and their unique effects when incorporated into molecules, providing insights into the diverse fluorination capabilities of these compounds (Umemoto et al., 2010).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S2/c1-20-17(24)15-8-11-27-18(15)21-16(23)12-6-9-22(10-7-12)28(25,26)14-4-2-13(19)3-5-14/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYKJAKDQLVELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid](/img/structure/B2675483.png)
![N-({4-[3-(cyclopropylmethyl)-4-oxoimidazolidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2675485.png)



![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2675491.png)
![N-(2-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2675493.png)


![1-{6'-acetyl-1H,1'H,2H,2'H-[5,5'-biacenaphthylene]-6-yl}ethan-1-one](/img/structure/B2675497.png)

![N-(4-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2675501.png)
![2-({2-[(4-Chlorobenzoyl)amino]acetyl}amino)-2-phenylethyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2675503.png)
